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Compound of Interest

Compound Name: Diosmetin-d3

Cat. No.: B564487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diosmetin-d3 is the deuterated analogue of Diosmetin, a natural O-methylated flavone found

in various plants, including citrus fruits. As a stable isotope-labeled internal standard,

Diosmetin-d3 is crucial for accurate quantification of Diosmetin in complex biological matrices

during pharmacokinetic and metabolic studies. This technical guide provides an in-depth

overview of the chemical properties and stability of Diosmetin-d3, along with relevant

experimental protocols and biological pathway interactions, to support its application in

research and drug development.

Chemical and Physical Properties
Diosmetin-d3 shares its core structure with Diosmetin, with the key difference being the

presence of three deuterium atoms on the methoxy group. This isotopic labeling provides a

distinct mass signature for mass spectrometry-based detection without significantly altering its

chemical behavior.
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Property Value

Chemical Name

5,7-dihydroxy-2-(3-hydroxy-4-

(trideuteriomethoxy)phenyl)-4H-1-benzopyran-4-

one

Synonyms
3',5,7-Trihydroxy-4'-(methoxy-d3)flavone, 4'-

Methylluteolin-d3, Luteolin 4'-(Methyl-d3) Ether

CAS Number 1189728-54-8

Molecular Formula C₁₆H₉D₃O₆

Molecular Weight 303.28 g/mol [1][2]

Appearance Off-White to Yellow Solid[2]

Purity (by HPLC) >95%[3]

Isotopic Enrichment >95%[3]

Melting Point ~259-261°C (based on Diosmetin)

Solubility

Soluble in DMSO, acetone, chloroform, and

dichloromethane (based on Diosmetin).[4]

Sparingly soluble in water.

Storage Conditions

Recommended storage at -20°C or in a

refrigerator at 2-8°C for long-term stability.[2][3]

Shipped at ambient temperature.[3]

Stability Profile
The stability of flavonoids like Diosmetin-d3 is influenced by several environmental factors,

including pH, temperature, and light. While specific quantitative stability data for Diosmetin-d3
is not readily available, the stability of the structurally similar flavonoid, luteolin, provides

valuable insights.

pH Stability: Flavonoids are generally more stable in acidic conditions and tend to degrade in

neutral to alkaline solutions. This degradation is often due to the ionization of phenolic hydroxyl
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groups, which makes the molecule more susceptible to oxidation. For optimal stability in

aqueous solutions, a pH below 7 is recommended.

Temperature Stability: Elevated temperatures can accelerate the degradation of flavonoids.

Long-term storage should be at low temperatures as specified. Solutions of Diosmetin-d3
should be protected from high heat.

Light Stability: Exposure to light, particularly UV light, can lead to the photodegradation of

flavonoids. It is recommended to store both solid Diosmetin-d3 and its solutions in light-

protected containers (e.g., amber vials).

A summary of factors affecting flavonoid stability is presented below:

Factor Effect on Stability
Recommendations for
Handling and Storage

pH

Degradation increases with

higher pH (alkaline conditions).

More stable in acidic to neutral

pH.

Maintain solutions at a slightly

acidic pH if possible. Avoid

highly alkaline buffers.

Temperature
Higher temperatures

accelerate degradation.

Store solid and solutions at

recommended low

temperatures (-20°C or 2-8°C).

Avoid excessive heating.

Light

Exposure to light, especially

UV radiation, can cause

significant degradation.

Store in amber or opaque

containers. Protect solutions

from direct light exposure

during experiments.

Oxygen

The presence of oxygen can

lead to oxidative degradation,

particularly at higher pH and in

the presence of metal ions.

Store under an inert

atmosphere (e.g., nitrogen or

argon) for long-term solution

stability.

Experimental Protocols
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Synthesis of Diosmetin-d3
A plausible synthetic route to Diosmetin-d3 involves the selective O-methylation of Luteolin

using a deuterated methylating agent.

Reaction: Luteolin + CD₃I → Diosmetin-d3

Materials:

Luteolin

Deuterated methyl iodide (CD₃I)

Potassium carbonate (K₂CO₃) or another suitable base

Anhydrous acetone or dimethylformamide (DMF) as a solvent

Hydrochloric acid (HCl) for workup

Ethyl acetate and water for extraction

Silica gel for column chromatography

Procedure:

Dissolve Luteolin in anhydrous acetone or DMF in a round-bottom flask under an inert

atmosphere (e.g., nitrogen).

Add a slight molar excess of a weak base, such as potassium carbonate, to the solution.

Introduce a molar equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.

Heat the reaction mixture at a controlled temperature (e.g., reflux in acetone) and monitor

the reaction progress using Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture and filter to remove the inorganic base.

Evaporate the solvent under reduced pressure.
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Perform an aqueous workup by dissolving the residue in ethyl acetate and washing with

dilute HCl and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel using a suitable solvent

system (e.g., a gradient of hexane and ethyl acetate) to isolate Diosmetin-d3.

Confirm the identity and purity of the final product using techniques such as ¹H-NMR, ¹³C-

NMR, and Mass Spectrometry.

Synthesis of Diosmetin-d3

Luteolin

Reaction

CD3I

Base

Solvent

Workup Purification Diosmetin-d3
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Click to download full resolution via product page

Figure 1. Experimental workflow for the synthesis of Diosmetin-d3.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
This protocol is adapted from a validated method for the analysis of Diosmetin and is suitable

for Diosmetin-d3.

Instrumentation:

HPLC system with a UV or Diode Array Detector (DAD)

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

A mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v). The exact ratio may be

optimized for best separation.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 344 nm

Injection Volume: 20 µL

Sample Preparation:

Prepare a stock solution of Diosmetin-d3 in a suitable solvent (e.g., methanol or DMSO).

For analysis in biological matrices (e.g., plasma), a protein precipitation or liquid-liquid

extraction step is necessary.

Dilute the samples to the desired concentration range with the mobile phase.
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Filter the final solution through a 0.45 µm syringe filter before injection.

Biological Interactions: Modulation of the TGF-β
Signaling Pathway
Diosmetin has been shown to modulate several key signaling pathways involved in cellular

processes like proliferation, apoptosis, and inflammation. One of the notable pathways affected

by Diosmetin is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the

early stages and a promoter of metastasis in later stages. Diosmetin has been observed to

inhibit the pro-metastatic effects of TGF-β.

Mechanism of Action:

TGF-β1, a key ligand, binds to its receptor, TGF-β receptor type II (TβRII).

This binding leads to the recruitment and phosphorylation of TGF-β receptor type I (TβRI).

The activated TβRI then phosphorylates downstream signaling molecules, primarily Smad2

and Smad3.

Phosphorylated Smad2/3 form a complex with Smad4.

This Smad complex translocates to the nucleus, where it regulates the transcription of target

genes involved in processes like epithelial-mesenchymal transition (EMT), a key step in

metastasis.

Diosmetin has been shown to inhibit this pathway, potentially by downregulating the

expression of TβRII, which in turn leads to a decrease in the phosphorylation of Smad2/3.

This inhibition can lead to an increase in the expression of tumor suppressor proteins like

p53.
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Figure 2. Diosmetin's inhibitory effect on the TGF-β signaling pathway.
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Conclusion
Diosmetin-d3 is an indispensable tool for researchers in the fields of pharmacology, toxicology,

and drug metabolism. Its well-defined chemical properties and predictable stability, when

handled and stored correctly, ensure its reliability as an internal standard. Understanding its

interaction with key biological pathways, such as the TGF-β signaling cascade, further

enhances its utility in elucidating the mechanisms of action of its non-deuterated counterpart,

Diosmetin. This guide provides a foundational resource for the effective application of

Diosmetin-d3 in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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